molecular formula C15H29NSSn B032616 5-(Tributylstannyl)thiazole CAS No. 157025-33-7

5-(Tributylstannyl)thiazole

Cat. No. B032616
M. Wt: 374.2 g/mol
InChI Key: GOWNSHUNTJWVOM-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

To a solution of 5-tributylstannanyl-2-trimethylsilanylthiazole (4.0 g, 9.0 mmol) in THF is added slowly HCl (1.0N, 3 mL) and the solution is stirred at RT for 1 h. The reaction mixture is extracted with ether, washed with sat. NaHCO31 dried over anhydrous MgSO4 and concentrated to afford the title compound as a yellow oil which is used in the next step without further purification: (M+1)+=375.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:15][CH2:16][CH2:17][CH3:18])[C:6]1[S:10][C:9]([Si](C)(C)C)=[N:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].Cl>C1COCC1>[CH2:19]([Sn:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:15][CH2:16][CH2:17][CH3:18])[C:6]1[S:10][CH:9]=[N:8][CH:7]=1)[CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CN=C(S1)[Si](C)(C)C)(CCCC)CCCC
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ether
WASH
Type
WASH
Details
washed with sat. NaHCO31
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)[Sn](C1=CN=CS1)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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